molecular formula C24H22F3N3OS B12482566 N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-1-carboxamide

N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-1-carboxamide

Cat. No.: B12482566
M. Wt: 457.5 g/mol
InChI Key: ZCRPMYWDWJFJMT-UHFFFAOYSA-N
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Description

N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthalene core, a piperidine ring, and a trifluoromethyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-1-carboxamide typically involves multiple steps, starting with the preparation of the naphthalene-1-carboxamide core. This is followed by the introduction of the piperidine ring and the trifluoromethyl group. Common reagents used in these reactions include naphthalene derivatives, piperidine, and trifluoromethylating agents. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may be optimized to reduce the use of hazardous reagents and to improve the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1,4-dione derivatives, while reduction may produce naphthalene-1-carboxylic acid derivatives.

Scientific Research Applications

N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    N-{[2-(morpholin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-1-carboxamide: Contains a morpholine ring instead of a piperidine ring, which may affect its binding affinity and selectivity.

Uniqueness

The presence of the trifluoromethyl group in N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-1-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance its potential as a therapeutic agent or a research tool.

Properties

Molecular Formula

C24H22F3N3OS

Molecular Weight

457.5 g/mol

IUPAC Name

N-[[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]naphthalene-1-carboxamide

InChI

InChI=1S/C24H22F3N3OS/c25-24(26,27)17-11-12-21(30-13-4-1-5-14-30)20(15-17)28-23(32)29-22(31)19-10-6-8-16-7-2-3-9-18(16)19/h2-3,6-12,15H,1,4-5,13-14H2,(H2,28,29,31,32)

InChI Key

ZCRPMYWDWJFJMT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=S)NC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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